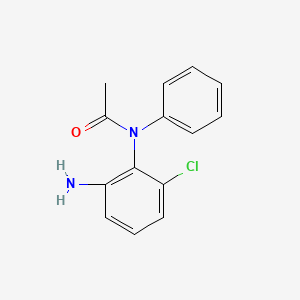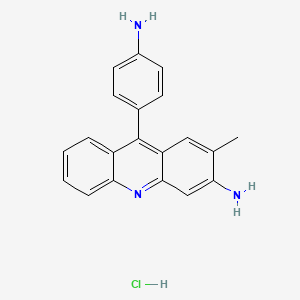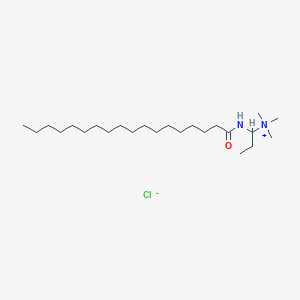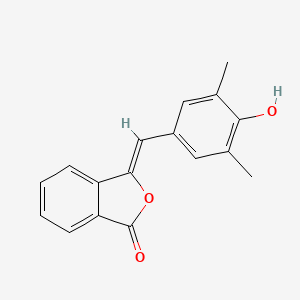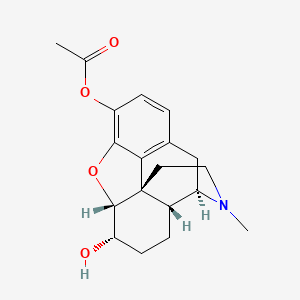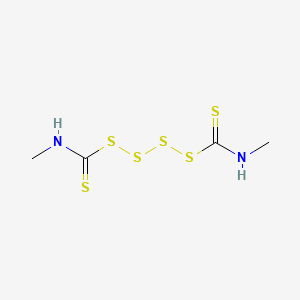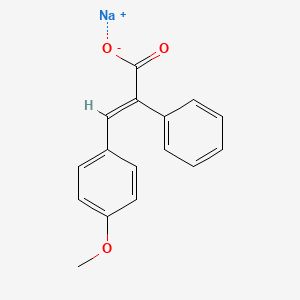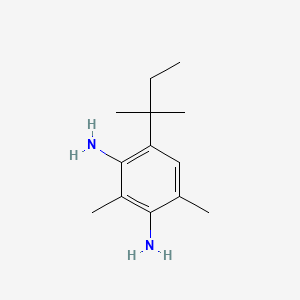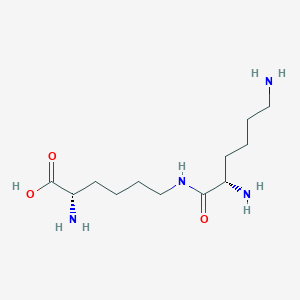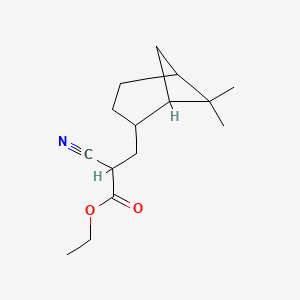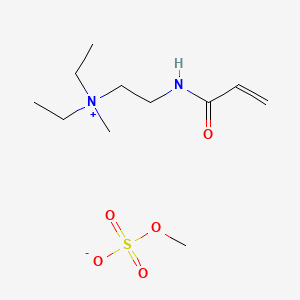
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate is a chemical compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate involves multiple steps. The process typically starts with the reaction of diethylamine with methyl iodide to form diethylmethylamine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to produce diethylmethyl(2-aminoethyl)ammonium bromide. Finally, the compound is treated with methyl sulphate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diethylmethyl(2-((1-phenyl-2-propionyloxy)ethylthio)ethyl)ammonium methyl sulphate
- Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium chloride
Uniqueness
Diethylmethyl(2-((1-oxoallyl)amino)ethyl)ammonium methyl sulphate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
93892-95-6 |
|---|---|
Molecular Formula |
C11H24N2O5S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
diethyl-methyl-[2-(prop-2-enoylamino)ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C10H20N2O.CH4O4S/c1-5-10(13)11-8-9-12(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4) |
InChI Key |
SHMXKYYYVMBOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCNC(=O)C=C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


